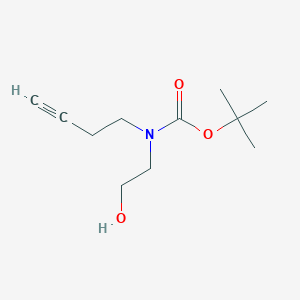![molecular formula C5H9O2P B13562356 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide CAS No. 78088-62-7](/img/structure/B13562356.png)
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-oxa-3lambda5-phosphabicyclo[310]hexane 3-oxide is a unique organophosphorus compound characterized by its bicyclic structure, which includes both phospholane and oxirane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide typically involves the reaction of 3-phospholene 1-oxides with organic peroxy acids. The reaction proceeds smoothly with the double bonds of 3-phospholene 1-oxides, leading to the formation of the desired bicyclic structure . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted phosphine oxides. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecules. This modulation can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying and manipulating biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Phospholene 1-oxides: These compounds share a similar phosphorus-containing ring structure but lack the oxirane ring.
Epoxyphospholane oxides: These compounds have a similar bicyclic structure but differ in the arrangement of the rings and functional groups.
Uniqueness
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide is unique due to its combination of phospholane and oxirane rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Propiedades
Número CAS |
78088-62-7 |
|---|---|
Fórmula molecular |
C5H9O2P |
Peso molecular |
132.10 g/mol |
Nombre IUPAC |
3-methyl-6-oxa-3λ5-phosphabicyclo[3.1.0]hexane 3-oxide |
InChI |
InChI=1S/C5H9O2P/c1-8(6)2-4-5(3-8)7-4/h4-5H,2-3H2,1H3 |
Clave InChI |
CANJRMOZHXYICM-UHFFFAOYSA-N |
SMILES canónico |
CP1(=O)CC2C(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)







![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

